molecular formula C12H12N2O4 B14740674 Ethyl 3-cyano-3-(4-nitrophenyl)propanoate CAS No. 5473-14-3

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate

Cat. No.: B14740674
CAS No.: 5473-14-3
M. Wt: 248.23 g/mol
InChI Key: CMJSVXFBYUAUMA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C12H12N2O4. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-nitrophenyl)propanoate involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-3-(4-methylphenyl)propanoate
  • Ethyl 3-cyano-3-(4-chlorophenyl)propanoate
  • Ethyl 3-cyano-3-(4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of reaction mechanisms .

Properties

CAS No.

5473-14-3

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-cyano-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(15)7-10(8-13)9-3-5-11(6-4-9)14(16)17/h3-6,10H,2,7H2,1H3

InChI Key

CMJSVXFBYUAUMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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